![molecular formula C19H20F3N7 B2625520 N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-5-(trifluoromethyl)pyridin-2-amine CAS No. 2320822-44-2](/img/structure/B2625520.png)

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-5-(trifluoromethyl)pyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

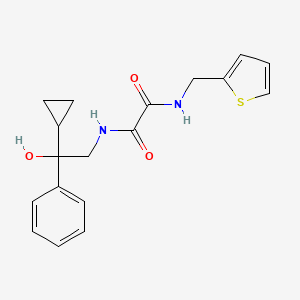

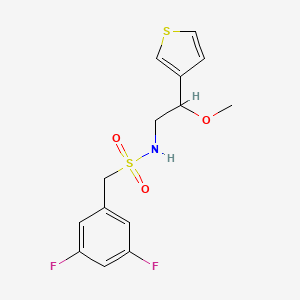

The compound “N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-5-(trifluoromethyl)pyridin-2-amine” is a complex organic molecule. It contains a [1,2,4]triazolo[4,3-b]pyridazine core, which is a type of azaheterocyclic system . This core is known to interact with biological receptors with high affinity due to its dipole character, hydrogen bonding capacity, rigidity, and solubility .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The [1,2,4]triazolo[4,3-b]pyridazine core is a key feature of the molecule . This core is known to interact with biological receptors with high affinity .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and highly specific. The [1,2,4]triazolo[4,3-b]pyridazine core of the molecule is known to interact with biological receptors with high affinity . This suggests that the compound could potentially be involved in a variety of chemical reactions within biological systems .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely to be influenced by its complex molecular structure. The presence of multiple rings and functional groups could potentially confer a range of properties on the molecule .Applications De Recherche Scientifique

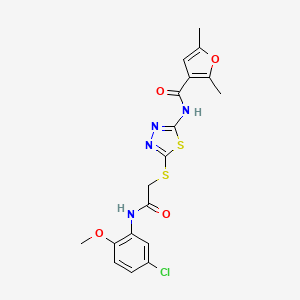

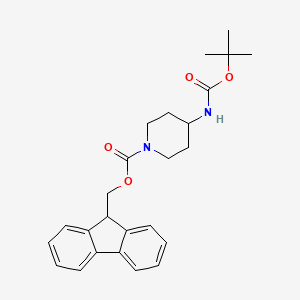

Synthetic Pathways and Characterization

The compound of interest, due to its complex heterocyclic structure, has been a subject of synthetic chemistry research focusing on the synthesis and characterization of similar heterocyclic derivatives. A notable study involves the synthesis of mono- and bicyclic heterocyclic derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and oxadiazole rings, highlighting methodologies that could be applicable to the synthesis of N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-5-(trifluoromethyl)pyridin-2-amine. These methods provide a foundation for the synthesis of a wide range of heterocyclic compounds with potential pharmacological activities (El‐Sayed, Hegab, Tolan, & Abdel-Rahman, 2008).

Oxidative Cyclization Techniques

Another pivotal aspect of research related to the compound involves oxidative cyclization techniques. For instance, the oxidative cyclization of pyridinyl guanidine derivatives has been employed to synthesize [1,2,4]Triazolo[1,5-a]pyridin-2-amines, showcasing a method that could be adapted for the synthesis of compounds with similar core structures. These findings underscore the versatility of oxidative cyclization in generating complex heterocyclic frameworks, which could be instrumental in the development of new therapeutics (Ishimoto, Nagata, Murabayashi, & Ikemoto, 2015).

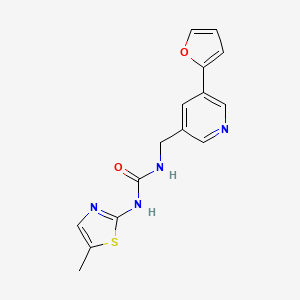

Antimicrobial and Antifungal Applications

The synthesis and biological evaluation of heterocyclic compounds similar to the compound of interest have demonstrated significant antimicrobial and antifungal activities. For example, the synthesis of pyrazolo[1,5-a]pyrimidines and related structures, incorporating triazole moieties, have been tested for their antimicrobial activities, indicating the potential for these compounds to serve as templates for the development of new antimicrobial agents. This research highlights the importance of heterocyclic chemistry in the discovery of novel compounds with therapeutic potential (Abdelhamid, El-Idreesy, Abdel-Riheem, & Dawoud, 2016).

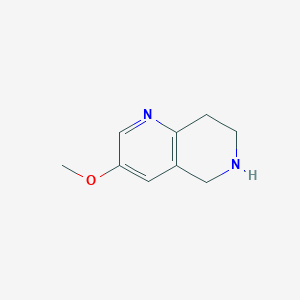

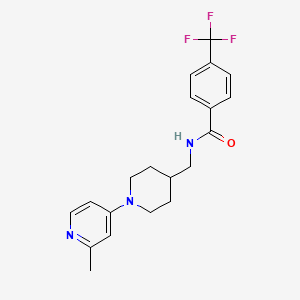

Heterocyclic Derivatives as Drug Candidates

Further investigations into heterocyclic derivatives have explored their synthesis for potential applications in drug discovery, including as inhibitors of specific enzymes or receptors. The structural complexity and diversity of these compounds, exemplified by this compound, make them valuable targets for the development of novel pharmacological agents. Research into the synthesis and biological activity of fluorinated derivatives, for instance, has revealed their potential as antiproliferative agents, providing a foundation for the development of new anticancer drugs (Dolzhenko, Tan, Dolzhenko, Chiu, & Chui, 2008).

Orientations Futures

The compound “N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-5-(trifluoromethyl)pyridin-2-amine” represents a novel chemotype that could potentially be explored further for its biological activity . Future research could focus on optimizing the synthesis of this compound, investigating its mechanism of action, and assessing its safety and efficacy in relevant biological systems .

Propriétés

IUPAC Name |

N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methyl-5-(trifluoromethyl)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N7/c1-27(15-6-5-13(9-23-15)19(20,21)22)14-10-28(11-14)17-8-7-16-24-25-18(29(16)26-17)12-3-2-4-12/h5-9,12,14H,2-4,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWNYHAGKSFTTKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)C5=NC=C(C=C5)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-6-[4-[3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]pyrimidin-2-amine](/img/structure/B2625439.png)

![1,3,8,8-tetramethyl-5-(3-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2625440.png)

![N-(2,6-difluorophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2625441.png)

![5-(3,4-dimethoxyphenyl)-1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2625451.png)

![3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-6-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2625454.png)

![(E)-ethyl 2-((4-butoxybenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2625456.png)

![5-chloro-2-({4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}carbonyl)-1H-indole](/img/structure/B2625457.png)